molecular formula C10H7ClN2O2S B2735871 4-(Chloromethyl)-2-(4-nitrophenyl)-1,3-thiazole CAS No. 4771-32-8

4-(Chloromethyl)-2-(4-nitrophenyl)-1,3-thiazole

Cat. No. B2735871
CAS RN: 4771-32-8
M. Wt: 254.69
InChI Key: LFVAPAHRHVOVHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitrophenyl chloroformate is a cream-colored solid . It is used as a reagent for the activation of amines, alcohols, and thiols . It is also used in the synthesis of 4-substituted phenyl derivatives of 1,2,4-triazolidindiones (urazoles), in the solid-phase synthesis of 3-aryl-2,4-quinazolinedione derivatives with potent anti-cancer property .


Synthesis Analysis

A series of new carbamates of 4-nitrophenyl chloroformate were synthesized in a simple nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular formula of 4-Nitrophenyl chloroformate is C7H4ClNO4 .


Chemical Reactions Analysis

The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of the nanostructured materials .


Physical And Chemical Properties Analysis

4-Nitrophenyl chloroformate has a melting point of 77-79 °C (lit.), a boiling point of 159-162 °C19 mm Hg (lit.), and a density of 1.5719 (rough estimate) .

Scientific Research Applications

Corrosion Inhibition Properties

  • Study Overview: Research on 2,5-disubstituted 1,3,4-thiadiazoles, closely related to 4-(Chloromethyl)-2-(4-nitrophenyl)-1,3-thiazole, shows their potential as corrosion inhibitors for mild steel in acidic environments. Compounds like 2,5-bis(4-nitrophenyl)-1,3,4-thiadiazole were investigated using AC impedance techniques.
  • Key Findings: While some compounds exhibited good inhibition properties, others stimulated corrosion, especially at low concentrations. The study correlated inhibition efficiency with quantum chemical parameters through Density Functional Theory (DFT) and Quantitative Structure Activity Relationship (QSAR) models.
  • Reference: (Bentiss et al., 2007).

Synthetic Applications in Chemistry

  • Study Overview: Investigations into the reactions of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole, a compound similar to 4-(Chloromethyl)-2-(4-nitrophenyl)-1,3-thiazole, have shown its capability to undergo ring-opening and form various bioactive compounds.
  • Key Findings: These reactions lead to the formation of different types of heterocycles, such as thiazolopyrimidinones and aminobenzo[b]thiophenes, demonstrating the compound's versatility in synthetic chemistry.
  • References:

Antiprotozoal Activity

  • Study Overview: Research on 2-(5-nitro-2-thienyl)thiazoles, which are structurally related to the compound , revealed their antiprotozoal properties.
  • Key Findings: One of the derivatives showed moderate activity against Trypanosoma cruzi and Trypanosoma rhodesiense in mice, leading to investigations into related compounds for potential antiprotozoal drugs.
  • Reference: (Verge & Roffey, 1975).

Photophysical Studies

  • Study Overview: Studies on 4-hydroxy-1,3-thiazole-based push–pull chromophores/fluorophores, which are similar in structure, highlight the influence of regioisomerism on their photophysical properties.
  • Key Findings: These compounds exhibited surprising fluorescence properties despite having nitro groups, which are typically fluorescence quenchers. This research underscores the potential of such compounds in the development of dyes and fluorophores.
  • Reference: (Habenicht et al., 2015).

Safety And Hazards

4-Nitrophenyl chloroformate is toxic and corrosive . It may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The catalytic reduction of 4-nitrophenol (4-NP) by nanostructured materials is a promising area of research .

properties

IUPAC Name

4-(chloromethyl)-2-(4-nitrophenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2S/c11-5-8-6-16-10(12-8)7-1-3-9(4-2-7)13(14)15/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFVAPAHRHVOVHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)CCl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-2-(4-nitrophenyl)-1,3-thiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.